2-[(2-Bromobenzyl)amino]-2-thiazoline
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Overview
Description
2-[(2-Bromobenzyl)amino]-2-thiazoline is a heterocyclic organic compound with the molecular formula C10H11BrN2S It features a thiazoline ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromobenzyl)amino]-2-thiazoline typically involves the reaction of 2-bromobenzylamine with thioamides under specific conditions. One common method includes the use of thiourea as a sulfur source, which reacts with 2-bromobenzylamine in the presence of a base to form the thiazoline ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromobenzyl)amino]-2-thiazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazoline ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various benzyl derivatives, while oxidation can lead to sulfoxides or sulfones.
Scientific Research Applications
2-[(2-Bromobenzyl)amino]-2-thiazoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-[(2-Bromobenzyl)amino]-2-thiazoline involves its interaction with specific molecular targets. The thiazoline ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
2-[(2-Chlorobenzyl)amino]-2-thiazoline: A structurally similar compound with a chlorine atom instead of bromine.
2-[(2-Methylbenzyl)amino]-2-thiazoline: Another analog with a methyl group in place of the bromine atom.
Uniqueness
2-[(2-Bromobenzyl)amino]-2-thiazoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets .
Properties
Molecular Formula |
C10H11BrN2S |
---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H11BrN2S/c11-9-4-2-1-3-8(9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13) |
InChI Key |
DTWSWXJCQDSIES-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NCC2=CC=CC=C2Br |
Origin of Product |
United States |
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